molecular formula C10H10Cl3O4P B3369134 2-Chloro-1-(2,5-dichlorophenyl)vinyl dimethyl phosphate CAS No. 2274-69-3

2-Chloro-1-(2,5-dichlorophenyl)vinyl dimethyl phosphate

Cat. No.: B3369134
CAS No.: 2274-69-3
M. Wt: 331.5 g/mol
InChI Key: XOFARZFCSCWOPZ-UXBLZVDNSA-N
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Description

2-Chloro-1-(2,5-dichlorophenyl)vinyl dimethyl phosphate is an organophosphate compound known for its use in various scientific and industrial applications. This compound is characterized by its chemical structure, which includes a vinyl group attached to a phosphate ester, along with chlorine atoms on the phenyl ring. It is often used as a reference standard in analytical chemistry and has applications in pesticide formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dichlorophenyl)vinyl dimethyl phosphate typically involves the reaction of 2,5-dichlorobenzaldehyde with dimethyl phosphite in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate vinyl phosphonate, which is then chlorinated to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dichlorophenyl)vinyl dimethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated phenyl derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and dechlorinated phenyl phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-1-(2,5-dichlorophenyl)vinyl dimethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical methods such as gas chromatography and mass spectrometry.

    Biology: Studied for its effects on biological systems, including its potential use as a pesticide.

    Medicine: Investigated for its potential therapeutic effects and toxicity profiles.

    Industry: Utilized in the formulation of pesticides and other chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dichlorophenyl)vinyl dimethyl phosphate involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound can cause an accumulation of acetylcholine, leading to overstimulation of nerve cells and potential toxicity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate: Similar in structure but with a different chlorine substitution pattern on the phenyl ring.

    Dichlorvos: Another organophosphate compound used as a pesticide with a different chemical structure.

Uniqueness

2-Chloro-1-(2,5-dichlorophenyl)vinyl dimethyl phosphate is unique due to its specific chlorine substitution pattern, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

[(E)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] dimethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-5-7(12)3-4-9(8)13/h3-6H,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFARZFCSCWOPZ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(OC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274-69-3, 67628-94-8
Record name Phosphoric acid, 2-chloro-1-(2,5-dichlorophenyl)vinyl dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1-(2,5-dichlorophenyl)vinyl dimethyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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